3-(cyclohexanecarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclohexanecarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide, also known as CDCB, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which have been found to possess various pharmacological properties. CDCB has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Aromatic Polyamides
Researchers Hsiao et al. (1999) developed polyamides featuring cyclohexylidene cardo groups, showcasing high thermal stability with glass transition temperatures ranging from 180-243°C and weight loss temperatures above 450°C. These polyamides, soluble in polar aprotic solvents, could be used to create transparent, flexible, and tough films, indicating potential applications in materials science (Hsiao et al., 1999).
Heterocyclic Synthesis with Thiophene-2-Carboxamide
Ahmed (2007) focused on creating new antibiotic and antibacterial drugs through the synthesis of pyrimidinone derivatives from thiophene-2-carboxamide. This study illustrates the compound's versatility in drug development, especially as antibiotics against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Benzofuran Carboxamide Derivatives for Antimicrobial and Anti-inflammatory Applications
Lavanya et al. (2017) synthesized new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. Their findings suggest potential applications in developing novel therapeutic agents (Lavanya et al., 2017).
Anticonvulsant Properties of Enaminones
The study by Kubicki et al. (2000) on anticonvulsant enaminones provides insights into the structural and hydrogen bonding characteristics of compounds containing cyclohexene rings, which are crucial for their pharmacological activity. This research might guide the design of new anticonvulsant drugs (Kubicki et al., 2000).
Characterization of Cyclohexanecarboxamide Derivatives
Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, presenting a detailed analysis of their molecular structures. This work could inform the development of compounds with specific binding properties or reactivities (Özer et al., 2009).
Development of Fluorine-18-labeled Antagonists
Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for potential use as radiolabeled compounds in medical imaging, particularly for mapping serotonin receptors. This research demonstrates the compound's utility in diagnostic applications (Lang et al., 1999).
Eigenschaften
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3/c23-16-11-10-14(12-17(16)24)25-22(28)20-19(15-8-4-5-9-18(15)29-20)26-21(27)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQFECIZSSWLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexanecarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.